![molecular formula C13H12OSe B14719665 [(Benzeneseleninyl)methyl]benzene CAS No. 13154-11-5](/img/structure/B14719665.png)
[(Benzeneseleninyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Benzeneseleninyl)methyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring through a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzeneseleninyl)methyl]benzene typically involves the reaction of benzeneseleninic acid with benzyl halides under basic conditions. One common method is the reaction of benzeneseleninic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate selenoxide, which then undergoes a rearrangement to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(Benzeneseleninyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzeneseleninic acid derivatives.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzeneseleninic acid derivatives.
Reduction: Selenides and selenols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
[(Benzeneseleninyl)methyl]benzene has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Benzeneseleninyl)methyl]benzene involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. Additionally, the compound can interact with biological molecules, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
[(Benzeneseleninyl)methyl]benzene can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties and used in similar applications.
Benzeneseleninic acid: A precursor in the synthesis of this compound and other selenium-containing compounds.
Selenocysteine: An amino acid containing selenium, important in biological systems.
Properties
CAS No. |
13154-11-5 |
|---|---|
Molecular Formula |
C13H12OSe |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
phenylseleninylmethylbenzene |
InChI |
InChI=1S/C13H12OSe/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
VXRLNFRSRCTOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se](=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


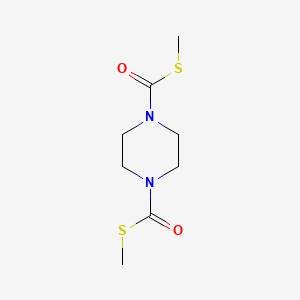
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)
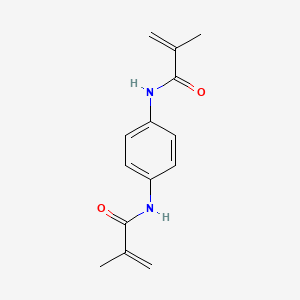
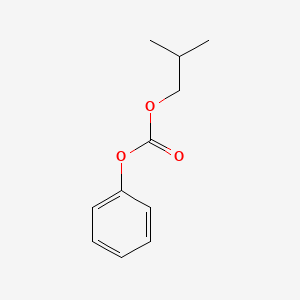

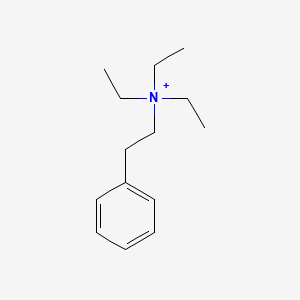
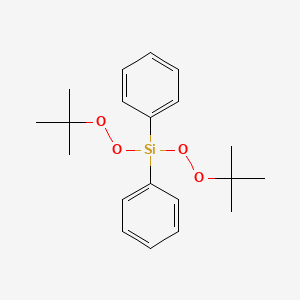
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
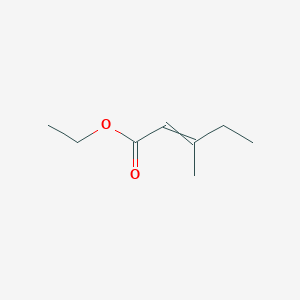
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)

![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)

